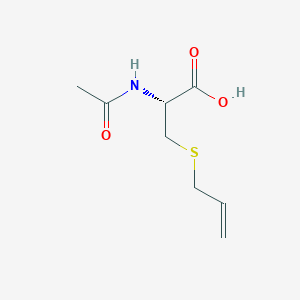
N-Acetyl-S-allyl-L-cysteine
Vue d'ensemble
Description
N-Acetyl-S-allyl-L-cysteine is a N-acyl-L-amino acid . It’s a principal metabolite of L-deoxyalliin in humans, mice, rats, and dogs . It is readily detected in plasma and urine .
Synthesis Analysis
One plausible pathway for the biosynthesis of N-Acetyl-S-allyl-L-cysteine involves S −2-carboxypropyl glutathione produced from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine . The sulfur oxidation of S -allyl cysteine by flavin-containing monooxygenase forms N-Acetyl-S-allyl-L-cysteine .Molecular Structure Analysis
The molecular formula of N-Acetyl-S-allyl-L-cysteine is C8H13NO3S . The IUPAC name is (2 R )-2-acetamido-3-prop-2-enylsulfanylpropanoic acid . The molecular weight is 203.26 g/mol .Chemical Reactions Analysis
N-Acetyl-S-allyl-L-cysteine and N-acetyl-S-methyl-L-cysteine inhibited the reactions catalyzed by CYP2D6 and CYP1A2, by 19 and 26%, respectively .Physical And Chemical Properties Analysis
N-Acetyl-S-allyl-L-cysteine has a molecular weight of 203.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .Applications De Recherche Scientifique
Neuroprotection
N-Acetyl-S-allyl-L-cysteine (NASAC) has been found to have neuroprotective effects. It ameliorates oxidative damage in experimental stroke models . NASAC exerts significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons . It also suppresses calpain activity, which is beneficial in treating neurological disorders associated with ER stress or the overactivation of calpain .
Mental Health
NASAC has potential applications in mental health. Studies have shown that NASAC supplementation may have a positive impact on mood disorders such as depression, bipolar disorder, and obsessive-compulsive disorder (OCD) .
Anti-Inflammatory and Antioxidant
NASAC exhibits a wide range of biological activities such as antioxidant and anti-inflammatory . These properties make it a potential therapeutic agent for various diseases where oxidative stress and inflammation play a key role.
Anti-Cancer
NASAC has been identified as an anticancer agent . However, the exact mechanisms and potential applications in cancer treatment need further investigation.
Treatment of Babesiosis
NASAC has been suggested as a potential drug for the treatment of babesiosis, especially when used in combination with diminazene aceturate .
Aging and Neurodegenerative Disorders
NASAC, along with its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging . This suggests potential applications in the treatment of aging and neurodegenerative disorders.
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945803 | |
| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-allyl-L-cysteine | |
CAS RN |
23127-41-5 | |
| Record name | N-Acetyl-S-allylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of S-allyl-L-cysteine (SAC) leading to the formation of N-Acetyl-S-allyl-L-cysteine (NASAC)?
A: S-allyl-L-cysteine (SAC), a key bioactive compound found in aged garlic extract, undergoes significant metabolism in the body. Primarily, it is metabolized through two main pathways: N-acetylation and S-oxidation. N-acetylation, primarily occurring in the liver and kidneys, leads to the formation of N-Acetyl-S-allyl-L-cysteine (NASAC). [, , , , ] This metabolic process involves the transfer of an acetyl group from acetyl-CoA to the amino group of SAC.
Q2: Is NASAC further metabolized, and if so, what are the resulting metabolites?
A: Yes, NASAC can be further metabolized. One significant metabolic pathway involves S-oxidation, where NASAC is converted to N-acetyl-S-allyl-L-cysteine sulfoxide (NASACS). [, ] This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), enzymes abundant in the liver.
Q3: How does the administration route of SAC influence the formation and levels of NASAC?
A: Studies on rats and dogs show that SAC exhibits high oral bioavailability (>90%). [, , , ] This indicates that SAC is efficiently absorbed into the bloodstream following oral ingestion. After either oral or intravenous administration, NASAC is identified as the principal circulating metabolite. [, ]
Q4: What is the significance of renal clearance in the context of SAC and NASAC pharmacokinetics?
A: Research indicates that SAC undergoes extensive renal reabsorption, contributing to its long elimination half-life, especially in dogs (approximately 12 hours). [, , , ] While the exact renal clearance of NASAC has not been explicitly reported in these studies, the presence of NASAC in urine suggests that it is also subject to renal excretion. [, , ] Further research is needed to fully elucidate the renal handling of NASAC.
Q5: How do the levels of SAC and its metabolites differ in plasma and urine after administration?
A: Following SAC administration, NASAC is the major metabolite found in both plasma and urine. [, , , ] Interestingly, a study focusing on rats treated with SAC observed that a significantly larger proportion of the administered dose was recovered as NASAC and NASACS in urine, while only minimal amounts of SAC and its sulfoxide (SACS) were detected. [] This suggests that while both N-acetylation and S-oxidation are active metabolic pathways for SAC, N-acetylation might be the predominant pathway in vivo, leading to higher levels of NASAC and its metabolites in circulation and excretion.
Q6: What analytical techniques are commonly employed to study SAC and its metabolites, including NASAC?
A: Researchers often utilize highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of SAC and its metabolites, including NASAC, in biological samples like plasma and urine. [, , ] This technique allows for the separation and detection of these compounds based on their mass-to-charge ratios, enabling precise measurement even at low concentrations.
Q7: What potential health benefits are linked to black garlic consumption, and are these related to NASAC?
A: Consumption of black garlic is associated with a reduced risk of various diseases, attributed to its rich phytochemical content, particularly organosulfur compounds (OSCs). [] While the specific contribution of NASAC to these health benefits requires further investigation, its presence as a significant metabolite after black garlic consumption suggests it might play a role in mediating some of these positive effects.
Q8: What are the implications of the potential for interconversion between SAC and NASAC?
A: The observation that SAC can be formed from NASAC in vivo suggests a dynamic equilibrium between these two compounds. [] This finding has significant implications for understanding the pharmacokinetics and pharmacodynamics of both SAC and NASAC. Further research is needed to fully characterize the enzymes involved in this interconversion and their regulatory mechanisms.
Q9: What is the potential of black garlic as a therapeutic agent for gout, and is there a link to NASAC?
A: Black garlic shows promise as a potential antigout agent due to its bioactive compounds. [] While the study doesn't explicitly link NASAC to antigout activity, it highlights other compounds like alliin, ajoene, and 4-guanidinobutyric acid, which exhibited promising interactions with target proteins involved in uric acid synthesis. [] Further research is warranted to investigate whether NASAC contributes to black garlic's potential antigout properties.
Q10: Does N-Acetyl-S-allyl-L-cysteine exhibit radioprotective properties?
A: Research using a mouse model exposed to gamma radiation suggests that N-Acetyl-S-allyl-L-cysteine (NAc-SAC) might possess radioprotective properties. [] The study observed a dose-dependent increase in the survival rate of mice treated with NAc-SAC after lethal doses of radiation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)


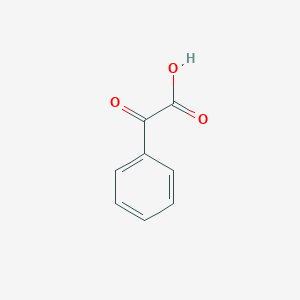
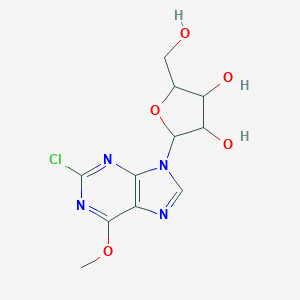
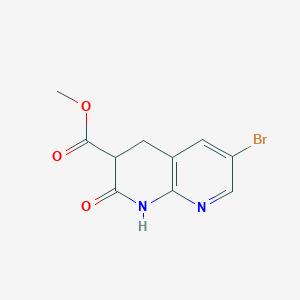


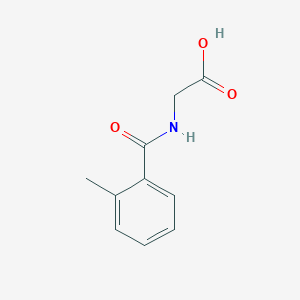


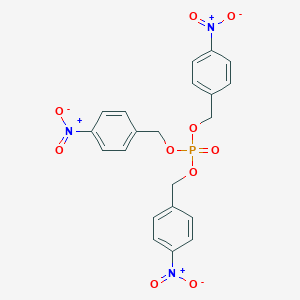
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)